molecular formula C15H32O B14260520 (2S,3R,7R)-3,7-Dimethyltridecan-2-ol CAS No. 163581-12-2

(2S,3R,7R)-3,7-Dimethyltridecan-2-ol

Cat. No.: B14260520
CAS No.: 163581-12-2
M. Wt: 228.41 g/mol
InChI Key: GSOHTXXXDWFCAJ-KFWWJZLASA-N
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Description

(2S,3R,7R)-3,7-Dimethyltridecan-2-ol is a chiral alcohol with the molecular formula C15H32O. This compound is notable for its presence in various natural products and its role in chemical communication systems, particularly in insects. It is a semiochemical, meaning it is involved in the chemical signaling processes that influence the behavior of other organisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,7R)-3,7-Dimethyltridecan-2-ol typically involves stereoselective reduction processes. One common method includes the reduction of the corresponding ketone using chiral catalysts to ensure the correct stereochemistry. Another approach involves the use of Grignard reagents followed by stereoselective hydrogenation.

Industrial Production Methods

Industrial production of this compound often employs large-scale stereoselective synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to maintain the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,7R)-3,7-Dimethyltridecan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: It can be reduced further to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is often employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to other functional groups.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Results in various alcohol derivatives.

    Substitution: Forms halides, esters, or ethers depending on the substituent introduced.

Scientific Research Applications

(2S,3R,7R)-3,7-Dimethyltridecan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Plays a role in the study of chemical communication in insects, particularly in pheromone research.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2S,3R,7R)-3,7-Dimethyltridecan-2-ol involves its interaction with specific molecular targets, such as receptors in the olfactory system of insects. It binds to these receptors, triggering a cascade of biochemical events that result in behavioral changes. The pathways involved include signal transduction mechanisms that convert the chemical signal into a physiological response.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S,7S)-3,7-Dimethyltridecan-2-ol: Another stereoisomer with different biological activity.

    (2S,3R,7R)-3,7-Dimethyltridecan-2-yl acetate: An ester derivative used in similar applications.

    (2S,3R,7R)-3,7-Dimethylpentadecan-2-ol: A longer-chain analog with distinct properties.

Uniqueness

(2S,3R,7R)-3,7-Dimethyltridecan-2-ol is unique due to its specific stereochemistry, which imparts distinct biological activities and chemical properties. Its role in semiochemical communication and its utility as a chiral building block make it a valuable compound in various fields of research and industry.

Properties

CAS No.

163581-12-2

Molecular Formula

C15H32O

Molecular Weight

228.41 g/mol

IUPAC Name

(2S,3R,7R)-3,7-dimethyltridecan-2-ol

InChI

InChI=1S/C15H32O/c1-5-6-7-8-10-13(2)11-9-12-14(3)15(4)16/h13-16H,5-12H2,1-4H3/t13-,14-,15+/m1/s1

InChI Key

GSOHTXXXDWFCAJ-KFWWJZLASA-N

Isomeric SMILES

CCCCCC[C@@H](C)CCC[C@@H](C)[C@H](C)O

Canonical SMILES

CCCCCCC(C)CCCC(C)C(C)O

Origin of Product

United States

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